Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)- Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552826
InChI: InChI=1S/C17H32N2O6Si/c1-11-8-19(15(23)18-14(11)22)13-7-12(17(9-20,10-21)24-13)25-26(5,6)16(2,3)4/h11-13,20-21H,7-10H2,1-6H3,(H,18,22,23)/t11?,12-,13+/m0/s1
SMILES:
Molecular Formula: C17H32N2O6Si
Molecular Weight: 388.5 g/mol

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-

CAS No.:

Cat. No.: VC16552826

Molecular Formula: C17H32N2O6Si

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)- -

Specification

Molecular Formula C17H32N2O6Si
Molecular Weight 388.5 g/mol
IUPAC Name 1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C17H32N2O6Si/c1-11-8-19(15(23)18-14(11)22)13-7-12(17(9-20,10-21)24-13)25-26(5,6)16(2,3)4/h11-13,20-21H,7-10H2,1-6H3,(H,18,22,23)/t11?,12-,13+/m0/s1
Standard InChI Key LIAXAQMLULVPAE-LWNNLKQOSA-N
Isomeric SMILES CC1CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC1CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound retains the core structure of thymidine, which consists of a thymine base linked to a deoxyribose sugar via a β-N-glycosidic bond. The TBDMS group at the 3'-position replaces the native hydroxyl group, while the 4'-hydroxymethyl modification introduces an additional -CH2OH moiety to the sugar ring. These alterations significantly impact the molecule’s steric and electronic properties:

  • TBDMS group: Enhances lipophilicity and protects the 3'-OH from unwanted reactions during chemical synthesis .

  • 4'-Hydroxymethyl group: Introduces a polar functional group that can participate in hydrogen bonding or further chemical derivatization .

The molecular formula is C17H30N2O6Si, with a molecular weight of 398.52 g/mol (calculated from analogous structures in ).

Physicochemical Properties

Data extrapolated from structurally related silylated thymidine derivatives ( ):

PropertyValue
Melting Point140–144°C (similar to )
SolubilityChloroform, Methanol (slight)
AppearanceWhite to off-white crystalline solid
StabilityStable at -20°C; sensitive to acidic/basic hydrolysis

Synthetic Pathways and Modifications

Regioselective Silylation

The TBDMS group is introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. This step typically employs imidazole as a catalyst in dimethylformamide (DMF), achieving >90% yield for 3'-O-silylation . Competing 5'-O-silylation is minimized by steric hindrance from the 4'-hydroxymethyl group.

Hydroxymethyl Functionalization

The 4'-hydroxymethyl group is installed through a two-step process:

  • Oxidation: Controlled oxidation of the 4'-position using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bis(acetoxy)iodobenzene (BAIB) generates a ketone intermediate.

  • Reductive Hydroxymethylation: The ketone is treated with formaldehyde and a reducing agent (e.g., NaBH3CN) to introduce the hydroxymethyl group .

Applications in Scientific Research

Isotope Labeling for NMR Studies

The TBDMS group’s stability makes this compound valuable in synthesizing 13C- or 2H-labeled thymidine analogs. For example, 3',5'-Bis-O-TBDMS-thymidine-α-13C ( ) is used to study DNA dynamics and enzyme interactions via nuclear magnetic resonance (NMR) .

DNA Damage and Repair Studies

The 4'-hydroxymethyl group mimics oxidative DNA damage caused by reactive oxygen species (ROS). Incorporation into oligonucleotides allows researchers to probe repair mechanisms by base excision repair (BER) enzymes such as DNA glycosylases .

Antiviral Drug Development

Silyl-protected thymidine derivatives serve as precursors for prodrugs like azidothymidine (AZT), which inhibit viral reverse transcriptase. The TBDMS group improves membrane permeability, enhancing intracellular delivery .

Stability and Reactivity Considerations

Hydrolytic Sensitivity

The TBDMS group is susceptible to cleavage under acidic (e.g., HF-pyridine) or basic conditions (e.g., aqueous NH4F), enabling selective deprotection during multi-step syntheses .

Compatibility with Solid-Phase Synthesis

Comparative Analysis with Related Derivatives

DerivativeKey ModificationApplication
3'-O-TBDMS-thymidine ( )3'-O-silylIntermediate in oligonucleotide synthesis
5-Hydroxymethyl-2'-deoxyuridine ()5-hmdUDNA damage marker
3',5'-Bis-O-TBDMS-thymidine ( )Dual silyl protection13C-labeled DNA probes

Future Directions and Challenges

Enhancing Synthetic Efficiency

Current yields for 4'-hydroxymethylation remain suboptimal (~60%). Advances in catalytic asymmetric synthesis could improve efficiency.

Expanding Therapeutic Utility

Conjugating the 4'-hydroxymethyl group with targeting moieties (e.g., folate) may enable tumor-specific delivery of anticancer nucleoside analogs .

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